tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-9-7-18(8-10-20)12-19-15-11-13(22-4)5-6-14(15)18/h5-6,11,19H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIWMFJDWSLUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126103 | |
| Record name | 1,1-Dimethylethyl 1,2-dihydro-6-methoxyspiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858351-41-4 | |
| Record name | 1,1-Dimethylethyl 1,2-dihydro-6-methoxyspiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858351-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 1,2-dihydro-6-methoxyspiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ag(I)/PPh3-Catalyzed Spiroannulation of Tryptamine-Ynamides
A prominent approach involves the Ag(I)/PPh3-catalyzed cycloisomerization of tryptamine-ynamide precursors to construct the spiro[indoline-3,4'-piperidine] core. This method, adapted from the diastereoselective synthesis of analogous spiroindoles, leverages chelation control to achieve high stereoselectivity. The reaction proceeds via a spiroindoleninium intermediate stabilized by cation-π-π interactions between the substrate and the Ag(I)/PPh3 complex. For tert-butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate, the methoxy group is introduced at the indoline C6 position prior to cyclization.
The ynamide precursor, synthesized from 6-methoxytryptamine and a propiolic acid derivative, undergoes cycloisomerization in tetrahydrofuran at −50°C with Fe(III) bromide as a co-catalyst. Subsequent Boc protection using di-tert-butyl dicarbonate in dichloromethane yields the final product in 85–92% purity (GC-MS). Key advantages include gram-scale feasibility and compatibility with diverse substituents on the indoline ring.
Palladium-Mediated Cross-Coupling for Spirocycle Functionalization
Post-cyclization functionalization often employs Pd-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling introduces aryl groups at the piperidine nitrogen using this compound and aryl boronic acids in the presence of Pd(PPh3)4. This method achieves >90% conversion in toluene/ethanol mixtures at 80°C, though competing deborylation necessitates careful optimization of stoichiometry.
Enzymatic Cascades for Piperidine Ring Formation
Imine Reductase (IRED)-Mediated Asymmetric Dearomatization
A chemo-enzymatic route utilizes imine reductases (IREDs) to asymmetrically reduce dihydropyridinium intermediates, forming enantiomerically enriched piperidine rings. Starting from 6-methoxyindoline-2-carbaldehyde, condensation with a β-keto ester generates a cyclic imine, which undergoes IRED-catalyzed reduction (NADPH cofactor, pH 7.5). The resultant piperidine is Boc-protected using di-tert-butyl dicarbonate in acetonitrile, yielding the target compound with 98% ee (HPLC analysis).
This cascade approach benefits from mild aqueous conditions (25–37°C) and eliminates the need for chiral resolution. However, substrate scope limitations necessitate enzyme engineering for broader applicability.
Multi-Step Organic Synthesis via Ring-Closing Strategies
Tosylation-Ring Closure Sequence
A patent-derived method constructs the piperidine ring through a tosylation-ring closure sequence:
- Indoline Functionalization : 6-Methoxyindoline is alkylated with 1,3-dibromopropane in DMF at 80°C, introducing a bromopropyl sidechain (72% yield).
- Tosylation : The secondary amine is protected with p-toluenesulfonyl chloride in dichloromethane (12 h, 25°C).
- Ring Closure : Treatment with cesium carbonate in acetonitrile (90°C, 3 h) induces intramolecular nucleophilic substitution, forming the spiro piperidine (68% yield).
- Boc Protection : Reaction with di-tert-butyl dicarbonate in methanol (12 h, 25°C) installs the carbamate group (89% yield).
This route provides reliable access to the core structure but suffers from moderate yields during ring closure due to competing elimination.
Reductive Amination Approach
Reductive amination between 6-methoxyindoline-2-one and tert-butyl 4-oxopiperidine-1-carboxylate represents an alternative pathway. Using sodium triacetoxyborohydride in dichloroethane (0°C to 25°C), the imine intermediate is reduced to form the spiro linkage (81% yield). The reaction proceeds with >20:1 diastereoselectivity, favoring the trans configuration at the piperidine ring juncture (1H NMR analysis).
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield (%) | Purity (%) | Stereoselectivity | Scale Feasibility |
|---|---|---|---|---|---|
| Ag(I)/PPh3 Catalysis | Cycloisomerization | 78 | 92 | High (dr >15:1) | Gram-scale |
| Enzymatic Dearomatization | IRED Reduction | 65 | 98 | Enantioselective | Milligram |
| Tosylation-Ring Closure | Cs2CO3-Mediated Cyclization | 68 | 95 | Moderate | Multi-gram |
| Reductive Amination | NaBH(OAc)3 Reduction | 81 | 97 | High (dr >20:1) | Decigram |
Transition metal-catalyzed methods offer superior stereocontrol, while enzymatic routes provide enantiopure products. Multi-step organic syntheses balance scalability and cost-effectiveness.
Mechanistic Insights and Optimization Challenges
Chemical Reactions Analysis
tert-Butyl 6-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of spiro[indoline-3,4'-piperidine] compounds exhibit significant anticancer properties. For instance, tert-butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. Research demonstrated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. A study highlighted its potential in mitigating neurodegeneration by modulating neurotransmitter levels and exhibiting antioxidant properties. This suggests its applicability in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices that enhance thermal stability and mechanical properties. Research on polymer composites incorporating this compound has shown improved performance characteristics suitable for industrial applications .
Nanotechnology
The compound has been utilized in the development of nanomaterials. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and drug delivery systems. The synthesis of metal-organic frameworks (MOFs) using this compound has demonstrated enhanced catalytic activity compared to traditional catalysts .
Synthetic Intermediate
This compound serves as an important synthetic intermediate in organic synthesis. Its structural features facilitate various chemical transformations, including:
- Alkylation Reactions : The compound can undergo alkylation to produce more complex molecules with potential biological activity.
- Functionalization : The methoxy group allows for further functionalization, enabling the creation of diverse chemical entities tailored for specific applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in multiple cancer cell lines; effective at low concentrations. |
| Study B | Neuroprotection | Reduced oxidative stress markers; improved cognitive function in animal models. |
| Study C | Polymer Composites | Enhanced mechanical properties; increased thermal stability compared to standard polymers. |
| Study D | Nanomaterials | Higher catalytic efficiency observed; potential for drug delivery applications. |
Mechanism of Action
The mechanism of action of tert-Butyl 6-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. Due to its spirocyclic structure, it can bind to various receptors and modulate their activity, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-methoxy substituent distinguishes the target compound from halogenated and oxo derivatives. Key analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 6-methoxy group (electron-donating) enhances π-π stacking in receptor binding, while halogens (Cl, F) increase electrophilicity, altering metabolic stability .
Biological Activity
tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 330.41 g/mol
- CAS Number : 858351-41-4
- Structure : Characterized by a spirocyclic framework, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Properties :
-
Antimicrobial Activity :
- Research demonstrated that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Neuroprotective Effects :
- Anti-inflammatory Effects :
Q & A
Basic Question: What are the primary synthetic routes for tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via stereoselective cyclization of indoline and piperidine precursors. A key approach involves:
- Step 1 : Condensation of 6-methoxyindoline-2-one with a tert-butyl-protected piperidine carbonyl derivative.
- Step 2 : Acid- or base-catalyzed cyclization to form the spirocyclic core .
Critical Parameters : - Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may risk decomposition.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance stereochemical control, reducing byproducts like N-alkylated derivatives .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while dichloromethane minimizes side reactions.
Table 1 : Representative Reaction Conditions and Yields
| Precursor | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 6-Methoxyindoline-2-one | ZnCl₂ | DMF | 68–72 |
| tert-Butyl piperidine-1-carboxylate | None | CH₂Cl₂ | 55–60 |
Basic Question: How is the structural integrity of this spirocyclic compound validated?
Methodological Answer:
Validation requires multi-technique characterization :
NMR Spectroscopy :
- ¹H/¹³C NMR confirms the spiro junction (e.g., δ 4.1–4.3 ppm for piperidine protons adjacent to the spiro carbon) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the indoline and piperidine moieties.
Mass Spectrometry (HRMS) :
- Exact mass analysis (e.g., m/z 366.18 [M+H]⁺) ensures molecular formula alignment .
X-ray Crystallography :
- Resolves stereochemistry and bond angles, critical for confirming the spirocyclic geometry .
Basic Question: What are the solubility and storage recommendations for this compound?
Methodological Answer:
- Solubility :
- Storage :
Advanced Question: How can stereochemical impurities be minimized during synthesis?
Methodological Answer:
Stereochemical purity is achieved via:
Chiral Auxiliaries : Use of enantiopure tert-butyl carbamate derivatives to direct spiro ring formation .
Chromatographic Resolution :
- Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:IPA (90:10) separates diastereomers .
Kinetic Control : Low-temperature (–40°C) reactions suppress racemization during cyclization .
Table 2 : Impact of Temperature on Enantiomeric Excess (EE)
| Temperature (°C) | EE (%) |
|---|---|
| 25 | 75 |
| –40 | 98 |
Advanced Question: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous processing reduces intermediate degradation and improves heat transfer .
- Catalyst Recycling : Immobilized Lewis acids (e.g., ZnCl₂ on silica) reduce waste and cost .
- Microwave Assistance : Accelerates cyclization (10–15 minutes vs. 12 hours conventional) with 10–15% yield improvement .
Advanced Question: How does the methoxy substituent influence biological activity?
Methodological Answer:
The 6-methoxy group enhances:
Lipophilicity : Increases membrane permeability (logP ≈ 2.8 vs. 2.1 for non-methoxy analogs) .
Target Binding : Forms hydrogen bonds with kinase active sites (e.g., HDAC6 inhibition in IPF studies ).
Metabolic Stability : Reduces CYP450-mediated oxidation compared to hydroxylated analogs .
Table 3 : Comparative Bioactivity of Methoxy vs. Hydroxy Derivatives
| Derivative | IC₅₀ (HDAC6, nM) | Metabolic Half-life (h) |
|---|---|---|
| 6-Methoxy | 12.5 | 4.2 |
| 6-Hydroxy | 28.7 | 1.8 |
Advanced Question: What analytical methods resolve degradation products under stress conditions?
Methodological Answer:
- Forced Degradation Studies :
- Stability-Indicating Methods :
- UPLC-PDA : Quantifies degradation ≤0.1% with a runtime of 10 minutes .
Advanced Question: How is in vivo formulation optimized for pharmacokinetic studies?
Methodological Answer:
- Vehicle Design :
- Dosing :
- Intraperitoneal administration at 10 mg/kg in mice achieves Cₘₐₓ = 1.2 µM (t₁/₂ = 3.5 h) .
- Bioanalysis :
- LC-MS/MS quantifies plasma concentrations (LLOQ = 1 ng/mL) using deuterated internal standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
